Cas no 2120300-06-1 (5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine)
![5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine structure](https://www.kuujia.com/scimg/cas/2120300-06-1x500.png)
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine
- PB41864
- E77332
- SY321257
- MFCD31705033
- 2120300-06-1
- PS-15630
- SCHEMBL16417124
- 5-Bromo-1-methyl-4-azaindole
- DB-168303
- 5-bromo-1-methylpyrrolo[3,2-b]pyridine
-
- MDL: MFCD31705033
- Inchi: 1S/C8H7BrN2/c1-11-5-4-6-7(11)2-3-8(9)10-6/h2-5H,1H3
- InChI Key: LZVQCZDUHALESW-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])C2=C(C([H])=C([H])N2C([H])([H])[H])N=1
Computed Properties
- Exact Mass: 209.97926g/mol
- Monoisotopic Mass: 209.97926g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8
- XLogP3: 2
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM1017278-1g |
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine |
2120300-06-1 | 95%+ | 1g |
$466 | 2023-01-19 | |
eNovation Chemicals LLC | Y1101495-250mg |
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine |
2120300-06-1 | 97% | 250mg |
$230 | 2024-05-23 | |
eNovation Chemicals LLC | Y1101495-500mg |
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine |
2120300-06-1 | 97% | 500mg |
$320 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95098-1g |
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine |
2120300-06-1 | 97% | 1g |
¥2559.0 | 2024-04-22 | |
1PlusChem | 1P01XAL5-100mg |
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine |
2120300-06-1 | 97.00% | 100mg |
$109.00 | 2023-12-19 | |
1PlusChem | 1P01XAL5-250mg |
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine |
2120300-06-1 | 97.00% | 250mg |
$181.00 | 2023-12-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB95098-500mg |
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine |
2120300-06-1 | 97% | 500mg |
¥1708.0 | 2024-04-22 | |
Ambeed | A827160-1g |
5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine |
2120300-06-1 | 97% | 1g |
$551.0 | 2024-04-21 | |
abcr | AB577195-1g |
5-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine; . |
2120300-06-1 | 1g |
€730.10 | 2024-08-02 | ||
eNovation Chemicals LLC | Y1101495-500mg |
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine |
2120300-06-1 | 97% | 500mg |
$320 | 2025-02-22 |
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine Related Literature
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Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
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Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
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Chris H. Greene Faraday Discuss., 2004,127, 413-423
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Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
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Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
Additional information on 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine
Introduction to 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine (CAS No. 2120300-06-1)
5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine, identified by the chemical compound code CAS No. 2120300-06-1, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the pyrrolopyridine class, a structural motif known for its broad biological activity and utility in drug discovery. The presence of both bromine and methyl substituents in its structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for further derivatization to explore novel pharmacological properties.
The 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine scaffold is particularly interesting due to its ability to interact with various biological targets. Recent studies have highlighted its role as a key building block in the synthesis of small-molecule inhibitors targeting enzymes involved in cancer metabolism. Specifically, derivatives of this compound have shown promise in modulating enzymes such as isocitrate dehydrogenase (IDH) and lactate dehydrogenase (LDH), which are critical in metabolic reprogramming observed in tumor cells. The bromine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse pharmacophores.
In addition to its applications in oncology, 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine has been explored in the development of compounds targeting neurological disorders. The pyrrolopyridine core is structurally similar to several FDA-approved drugs used for treating neurodegenerative diseases, suggesting that modifications of this scaffold could yield new therapeutic agents. For instance, recent research has demonstrated that analogs of this compound can interact with sigma-1 receptors, which are implicated in neuroprotection and cognitive function. The methyl group at the 1-position contributes to the steric and electronic properties of the molecule, influencing its binding affinity and selectivity towards these targets.
The synthesis of 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic transformations starting from readily available precursors. One common synthetic route begins with the condensation of 2-aminothiophene with methyl acrylate to form the pyrrole ring system, followed by cyclization and bromination to introduce the bromo substituent. The methyl group is then introduced through alkylation or other suitable methods. Advances in catalytic systems have enabled more efficient and scalable synthesis of this compound, reducing the need for harsh conditions and minimizing byproduct formation.
From a computational chemistry perspective, 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into the electronic structure and reactivity of this molecule, aiding in the design of more potent derivatives. These studies have revealed that subtle modifications around the pyrrolopyridine core can significantly alter binding affinity and pharmacokinetic properties. Such findings are crucial for optimizing lead compounds during drug development pipelines.
The pharmaceutical industry has shown considerable interest in 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine due to its versatility as a scaffold for drug discovery. Pharmaceutical companies are actively exploring derivatives of this compound for their potential therapeutic applications in areas such as antiviral, anti-inflammatory, and antimicrobial therapies. The ability to rapidly modify its structure allows researchers to fine-tune its biological activity towards specific disease indications. Collaborative efforts between academic institutions and industry have led to several high-throughput screening campaigns aimed at identifying novel bioactive derivatives.
In conclusion, 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine (CAS No. 2120300-06-1) represents a promising chemical entity with diverse applications in medicinal chemistry. Its unique structural features make it an excellent candidate for further exploration in drug development, particularly for targeting metabolic disorders and neurological diseases. As research continues to uncover new biological functions of heterocyclic compounds like this one, it is likely that 5-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine will remain at the forefront of pharmaceutical innovation.
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